molecular formula C18H27BFNO4 B2688277 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester CAS No. 2377608-96-1

4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester

Cat. No. B2688277
CAS RN: 2377608-96-1
M. Wt: 351.23
InChI Key: DZZBZFADICZHFV-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377608-96-1 . Its IUPAC name is tert-butyl (2-fluoro-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (methyl)carbamate . The molecular weight of this compound is 351.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 421.4±40.0 °C . It has a density of 1.10±0.1 g/cm3 . The compound’s pKa is -0.14±0.50 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters Pinacol boronic esters, including 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds, including pinacol boronic esters . This cross-coupling reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .

3. Conversion into a Broad Range of Functional Groups The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

ROS-Responsive Drug Delivery System

4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester has been used to structurally modify hyaluronic acid (HA) to develop a reactive oxygen species (ROS)-responsive drug delivery system . Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs), which can be rapidly released in a ROS environment .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Fluorescent Sensor

Boronic acids, including 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester, have been used in the development of fluorescent sensors . These sensors can be used for the detection of catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . This means it is harmful if swallowed. The compound should be stored in a class 11 - Combustible Solids storage .

properties

IUPAC Name

tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZBZFADICZHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester

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